

Spectroscopic Characterization and Analytical Profiling of N-Methoxypropanamide

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Compound of Interest

Compound Name: *N-Methoxypropanamide*

Cat. No.: *B1319905*

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Technical Whitepaper | CAS: 19206-38-3 Executive Summary

N-Methoxypropanamide (

) represents a critical structural motif in organic synthesis, specifically within the class of hydroxamic acid derivatives. Unlike the tertiary "Weinreb amides" (

-methoxy-

-methylamides) used for ketone synthesis, **N-methoxypropanamide** is a secondary amide.

This structural distinction imparts unique spectroscopic properties, particularly regarding proton exchangeability (

) and rotational isomerism.

This guide provides a definitive analytical profile of **N-Methoxypropanamide**, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. It establishes a self-validating protocol for the identification and purity assessment of this compound, essential for researchers utilizing it as a metabolic probe or synthetic intermediate.

Structural Basis & Synthetic Context

To accurately interpret spectroscopic data, one must understand the molecular environment generated by the synthesis. The presence of the

bond creates an "alpha-effect," increasing the nucleophilicity of the nitrogen while simultaneously influencing the electron density of the carbonyl group.

Synthesis & Purification Workflow

The standard preparation involves the acylation of O-methylhydroxylamine. Impurities from this process (e.g., residual acid chlorides or HCl salts) can significantly shift NMR signals.



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Figure 1: Synthetic pathway and critical workup steps to ensure spectroscopic purity.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of **N-Methoxypropanamide** is characterized by the distinct electronegative influence of the oxygen atom attached to the nitrogen.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Diagnostic Feature: The broad singlet of the amide

is highly sensitive to concentration and solvent due to hydrogen bonding and exchange rates. The methoxy group attached to nitrogen () appears significantly downfield compared to a standard ether.



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Application Note: If the spectrum is run in DMSO-d6, the

peak will sharpen and shift downfield (~10.5 ppm) due to strong hydrogen bonding with the solvent, preventing rapid exchange.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbonyl carbon is less shielded than in simple amides due to the electron-withdrawing induction.



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Infrared Spectroscopy (IR) Fingerprinting

The IR spectrum distinguishes **N-methoxypropanamide** from standard amides by the unique "hydroxamate-like" vibrations.

Key Absorption Bands (Thin Film/ATR)



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Validation Protocol: The presence of the Amide I and II bands plus the N-O stretch at ~1060 confirms the functionality. A shift of the C=O band above 1700 would indicate hydrolysis to the carboxylic acid or ester formation.

Mass Spectrometry (MS) & Fragmentation Logic

The mass spectral behavior of N-alkoxyamides is dominated by the weakness of the bond and the stability of the resulting acylium ions.

Ionization & Molecular Ion

- Technique: EI (70 eV) or ESI (+).
- Molecular Ion (): m/z 103 (Odd mass indicates 1 Nitrogen atom via Nitrogen Rule).

Fragmentation Pathway (EI)

The primary fragmentation involves cleavage of the weak bond or alpha-cleavage at the carbonyl.

- -Cleavage (Acylium Formation): Loss of the radical to form the propionyl cation ().
- N-O Bond Homolysis: Loss of the methoxy radical ().



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Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Quantitative Data Table (EI-MS)



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References

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Sources

- [1. IR Absorption Table \[webspectra.chem.ucla.edu\]](https://webspectra.chem.ucla.edu)
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